molecular formula C27H20FN3OS2 B12033944 (5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-11-8

(5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12033944
CAS No.: 623936-11-8
M. Wt: 485.6 g/mol
InChI Key: SFGYCLWTSBZHDZ-IWIPYMOSSA-N
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Description

(5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the benzyl and pyrazolyl groups. Common reagents used in these reactions include thioamides, aldehydes, and pyrazoles, under conditions such as reflux in organic solvents and the use of catalysts like acids or bases.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thioethers or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used to study enzyme interactions and protein binding due to its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its combination of a thiazolidinone core with a pyrazolyl group, providing a unique set of chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

623936-11-8

Molecular Formula

C27H20FN3OS2

Molecular Weight

485.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H20FN3OS2/c1-18-12-13-20(14-23(18)28)25-21(17-31(29-25)22-10-6-3-7-11-22)15-24-26(32)30(27(33)34-24)16-19-8-4-2-5-9-19/h2-15,17H,16H2,1H3/b24-15-

InChI Key

SFGYCLWTSBZHDZ-IWIPYMOSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)F

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)F

Origin of Product

United States

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